CID 137699204

Description

Based on analytical techniques such as gas chromatography-mass spectrometry (GC-MS), its characterization includes a total ion chromatogram and mass spectrum, which aid in identifying its molecular weight and fragmentation patterns . The compound’s isolation and fractionation via vacuum distillation further imply volatility and thermal stability under specific conditions .

Properties

Molecular Formula |

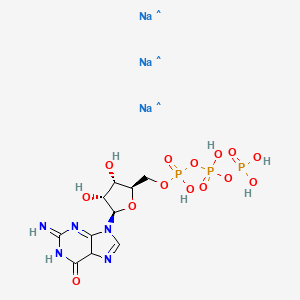

C10H16N5Na3O14P3 |

|---|---|

Molecular Weight |

592.15 g/mol |

InChI |

InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,11,14,18)(H2,19,20,21);;;/t3-,4?,5-,6-,9-;;;/m1.../s1 |

InChI Key |

BNNGKCQYWGCITF-RECCOLBKSA-N |

Isomeric SMILES |

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |

Canonical SMILES |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 137699204 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 137699204 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 137699204 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table highlights key differences between CID 137699204 and oscillatoxin derivatives, which share structural motifs common in marine-derived polyketides or alkaloids. These compounds are selected based on their PubChem CID identifiers and structural/functional overlap inferred from Figure 1 in .

Key Observations:

Structural Divergence : Unlike oscillatoxin derivatives, this compound lacks documented macrocyclic lactone rings or epoxide groups. Its volatility suggests smaller molecular size or fewer polar functional groups .

Functional Implications : Methylation in CID 185389 increases molecular weight and stability compared to CID 101283546, a modification absent in CID 137699203. This could reduce this compound’s bioavailability or target specificity .

Analytical Overlap : Both this compound and oscillatoxins are analyzed via GC-MS, but the latter’s characterization includes nuclear magnetic resonance (NMR) data for stereochemical resolution, which is unavailable for this compound .

Comparison with Functionally Similar Compounds

emphasizes comparing compounds based on functional applications. While this compound’s exact use is unclear, its distillation profile aligns with industrial solvents or fragrance components. The table below contrasts it with two functionally analogous compounds:

Key Observations:

Thermal Stability : this compound’s distillation behavior suggests intermediate volatility, positioning it between linalool and benzyl acetate in terms of industrial utility .

Safety Profile : Unlike benzyl acetate, this compound lacks toxicity data, limiting its adoptability in consumer products without further testing .

Q & A

Q. How can researchers ensure compliance with intellectual property laws when studying this compound?

- Methodological Answer :

- Patent Searches : Use databases like USPTO or Espacenet to verify compound patent status.

- Material Transfer Agreements (MTAs) : Formalize collaborations for sharing proprietary reagents .

- Citation Ethics : Acknowledge prior synthetic routes or biological assays in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.